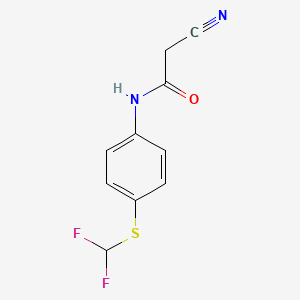

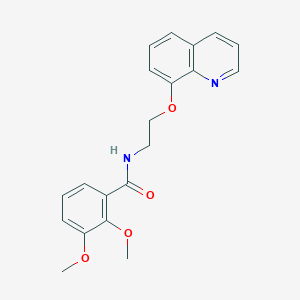

![molecular formula C24H24N4O2 B2764508 4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 862810-23-9](/img/structure/B2764508.png)

4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that falls under the category of benzo[4,5]imidazo[1,2-a]pyrimidines . These heterocyclic compounds are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines has seen recent advancements . A wide range of methodologies have been used to synthesize various derivatives of these scaffolds . Detailed synthetic pathways of each methodology have been demonstrated .Scientific Research Applications

Antimicrobial and Antitubercular Activities

This compound has been investigated for its antimicrobial and antitubercular properties. Researchers synthesized a series of 4-(1H-imidazol-4-yl)-2-(substituted phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines using a green and catalyst-free approach. The synthesis involved a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step. Spectral data, including IR, 1H and 13C NMR, and mass spectra, confirmed the structures of the synthesized compounds. These derivatives were evaluated for their in vitro antimicrobial and antitubercular activities .

Aggregation-Induced Emission (AIE) Luminogen

Due to the presence of a benzene ring at the C1-position, benzo[4,5]imidazo[1,2-a]pyridines exhibit aggregation-induced emission (AIE). As a new type of AIE luminogen (AIEgen), these compounds display excellent solid-state fluorescence with quantum yields of up to 88.80%. This property makes them promising candidates for applications in optoelectronics and sensing .

Antiviral Activity

Researchers have synthesized nucleoside and non-nucleoside derivatives based on an extended aromatic system compared to the parent cytosine nucleobase. These derivatives were tested for their ability to suppress viral replication in vitro against a wide panel of DNA and RNA viruses. Investigating their antiviral potential could lead to novel therapeutic strategies .

Cell Growth Inhibition Mechanism

Further studies on compound 3i, a derivative of benzo[4,5]imidazo[1,2-a]pyridine, revealed effective inhibition of cell growth. Mechanistic investigations included cell cycle analysis, apoptosis ratio detection, measurement of Ca2+ generation, ROS levels, mitochondrial membrane potential, and caspase-3/9 activation. Understanding these mechanisms could inform targeted therapies .

Biological Relevance

Heterocyclic rings like benzo[4,5]imidazo[1,2-a]pyrimidines are ubiquitous in living systems, from prokaryotes to eukaryotes. Enzymes, proteins, and DNA often contain nitrogen heterocycles, emphasizing their biological relevance .

properties

IUPAC Name |

4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O2/c1-3-4-14-30-20-10-8-18(9-11-20)23(29)26-21-15-19(7-6-17(21)2)22-16-28-13-5-12-25-24(28)27-22/h5-13,15-16H,3-4,14H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZGWFGFJYBMFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrobromide](/img/no-structure.png)

![(E)-1-((4-chlorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2764441.png)

![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)

![2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid](/img/structure/B2764449.png)